molecular formula C15H11FN4OS B2566432 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 2415455-99-9

3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2566432
CAS No.: 2415455-99-9
M. Wt: 314.34
InChI Key: CQKMPAVIQQLBIO-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of fluorine, methyl, pyridine, and thiazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine and pyridine groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-methylpyridine-2-carboxamide
  • N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • 5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Uniqueness

3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine with the thiazole and pyridine groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-fluoro-5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c1-9-6-10(16)13(18-7-9)14(21)20-15-19-12(8-22-15)11-4-2-3-5-17-11/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMPAVIQQLBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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